5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a fluoromethoxybenzoyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:
Formation of the Dimethylamino Group: This can be achieved through the reaction of aniline derivatives with dimethylamine under suitable conditions.
Introduction of the Fluoromethoxybenzoyl Group: This step often involves the use of fluoromethoxybenzoyl chloride in the presence of a base to facilitate the acylation reaction.
Assembly of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Final Coupling and Cyclization: The final steps involve coupling the synthesized intermediates and cyclizing them to form the pyrrol-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Dimethylaminobenzylidene)rhodanine: A compound with a similar dimethylamino group but different overall structure.
5-[[4-(DIMETHYLAMINO)PHENYL]IMINO]-8(5H)-QUINOLINONE: Another compound with a dimethylamino group and a quinolinone core.
Uniqueness
What sets 5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of functional groups and the presence of the furan ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H23FN2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4Z)-5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H23FN2O5/c1-27(2)17-9-6-15(7-10-17)22-21(23(29)16-8-11-20(32-3)19(26)13-16)24(30)25(31)28(22)14-18-5-4-12-33-18/h4-13,22,29H,14H2,1-3H3/b23-21- |
InChI Key |
XASKSGOQMHQUHW-LNVKXUELSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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